5-Fluoro Risperidone-d4

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

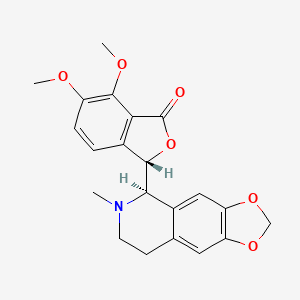

Risperidone is an atypical antipsychotic known for its effectiveness in treating schizophrenia and symptoms of irritability in autism spectrum disorders. Its therapeutic action primarily involves the blockade of D2-like receptors, influencing both positive and negative symptoms of schizophrenia with a reduced risk of extrapyramidal symptoms at doses corresponding to low/moderate D2 occupancy (Zanatta et al., 2016).

Synthesis Analysis

The synthesis of Risperidone involves multiple steps starting from 4-Piperidinecarboxylic acid, leading to the key intermediate 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole, which is then condensed with another compound to afford Risperidone. This process suggests a complex but feasible method for large-scale manufacture (Cheng Mao-sheng, 2007).

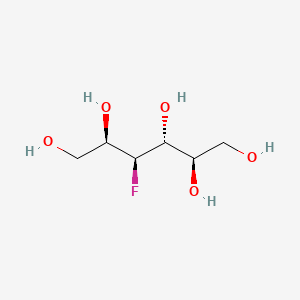

Molecular Structure Analysis

Risperidone's molecular structure, characterized by the presence of a benzisoxazole ring and a piperidinyl moiety, plays a crucial role in its pharmacological activity. Docking and molecular dynamics studies indicate two possible orientations of Risperidone within the D3 receptor, suggesting a mechanism for its fast dissociation and the subsequent reduction of side effects (Zanatta et al., 2016).

Chemical Reactions and Properties

Risperidone interacts with multiple neurotransmitter receptors, including serotonin (5-HT2A) and dopamine (D2) receptors. It exhibits high affinity for 5-HT2A receptors, contributing to its atypical antipsychotic properties and reducing the risk of extrapyramidal side effects (Leysen et al., 1994).

Physical Properties Analysis

Risperidone's physical properties, including its stability and solubility, are crucial for its pharmacokinetics and bioavailability. The compound's physico-chemical properties have been extensively documented, highlighting its effective oral activity and rapid absorption (Germann, Kurylo, & Han, 2012).

Chemical Properties Analysis

The chemical properties of Risperidone, such as its binding affinity and receptor occupancy, play a significant role in its therapeutic effects and side-effect profile. Studies show that Risperidone and its active metabolite exhibit high affinity for 5-HT2A receptors, significantly influencing its efficacy and tolerability (Leysen et al., 1994).

Scientific Research Applications

1. Structural Analysis and Pharmacophore Modeling

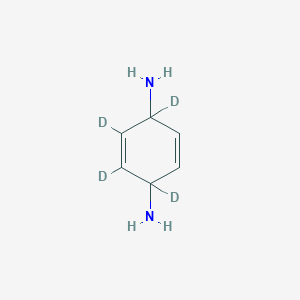

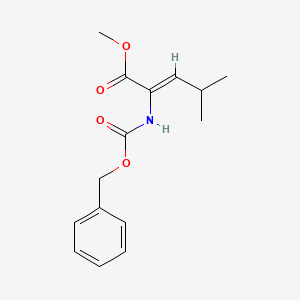

5-Fluoro Risperidone-d4, derived from Risperidone, has been extensively studied for its structural characteristics and its interaction with various receptors. Research has documented the physicochemical properties, spectroscopic data, and chromatographic methods of analysis for risperidone, providing a comprehensive understanding of its structure and stability (Germann, Kurylo, & Han, 2012). Moreover, studies have deconstructed risperidone into smaller segments, evaluating their affinity and function at 5-HT2A receptors. These findings have led to the development of a revised pharmacophore model for 5-HT2A receptor antagonists derived from risperidone, highlighting the significance of the fluoro group in binding to the receptor and proposing a new pharmacophore with one aromatic region, a basic protonated amine, and hydrogen bond acceptors (Shah et al., 2019).

2. Molecular Docking and Dynamics Studies

The binding geometries of risperidone in dopamine D3 receptors have been examined, suggesting the occurrence of two distinct orientations. Molecular dynamics and quantum biochemistry computations provided insights into the stability of these orientations and their implications on the side effects of the drug. This research has contributed to understanding the molecular interactions and binding mechanisms of risperidone, potentially informing the development of novel derivatives with improved profiles (Zanatta et al., 2016).

3. Novel Antipsychotic Agent Development

Research has focused on developing novel antipsychotic agents based on a risperidone scaffold. The studies aimed to determine the minimal structural features of risperidone that contribute to its affinity and antagonism at 5-HT2A receptors. These investigations included studying the binding modes of various positive allosteric modulators (PAMs) at mGlu2 receptors, identifying potential linker sites, and proposing new pharmacophores based on structural features of risperidone derivatives. This research paves the way for creating innovative drugs for schizophrenia treatment with fewer side effects (Shah, 2017).

Safety And Hazards

properties

CAS RN |

1346598-47-7 |

|---|---|

Product Name |

5-Fluoro Risperidone-d4 |

Molecular Formula |

C₂₃H₂₃D₄FN₄O₂ |

Molecular Weight |

414.51 |

synonyms |

3-[2-[4-(5-Fluoro-1,2-benzisoxazol-3-yl)-1-piperidinyl]ethyl-d4]-6,7,8,9-tetrahydro-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one; |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.